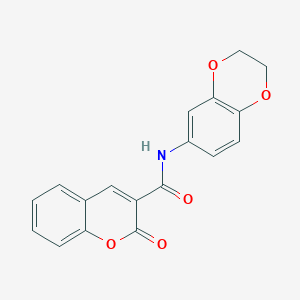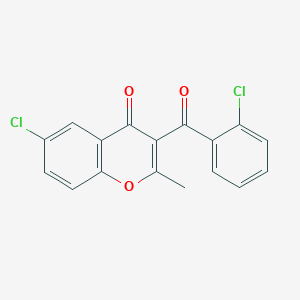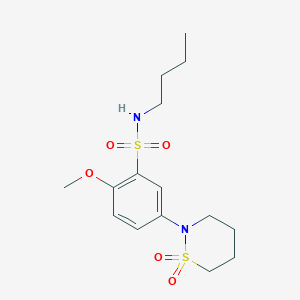![molecular formula C22H21N3O2 B5106557 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline, also known as C70H63N5O2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of carbazole-based compounds, which have been shown to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of immune responses. This compound has been shown to interact with various cellular targets, including DNA, enzymes, and receptors, to exert its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate immune responses. In addition, this compound has been shown to have anti-viral activity against HIV-1 and other viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to possess a wide range of biological activities, making it a versatile tool for scientific research. However, there are also limitations to its use. This compound has not been extensively studied in vivo, and its toxicity profile is not well understood. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline. One area of research is the development of more potent analogs of this compound for use in cancer therapy. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its biological effects. In addition, the study of the toxicity profile of this compound is important for its potential use in clinical applications. Finally, the development of new synthetic methods for the production of this compound may improve its yield and purity.
Synthesemethoden
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline involves the reaction of 9-ethylcarbazole with 2-methyl-4-nitroaniline in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the final product. The synthesis of this compound has been optimized over the years to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been studied extensively for its potential use in cancer therapy, where it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been investigated for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess anti-viral activity against HIV-1 and other viruses.
Eigenschaften
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-24-21-7-5-4-6-18(21)19-13-16(8-11-22(19)24)14-23-20-10-9-17(25(26)27)12-15(20)2/h4-13,23H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSRCCCFLTHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=C(C=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5106488.png)

![2-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5106497.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B5106501.png)


![1-[2-(2-phenoxyethoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5106529.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
